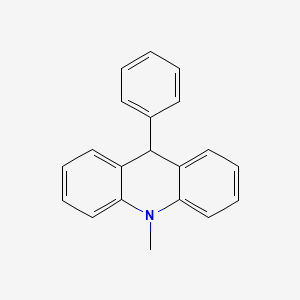

10-Methyl-9-phenyl-9,10-dihydroacridine

Description

Historical Context and Evolution of Acridine (B1665455) Chemistry in Advanced Research

The journey of acridine chemistry began in the late 19th century with the isolation of acridine from coal tar. Initially, research focused on the synthesis and basic characterization of acridine and its simple derivatives. The development of synthetic methodologies, such as the Bernthsen acridine synthesis, which involves the condensation of diphenylamine (B1679370) with carboxylic acids, paved the way for more complex structures.

Over the decades, the focus of acridine research has evolved significantly. Early investigations were often centered on the development of dyes and pharmaceutical agents. However, the 20th and 21st centuries have witnessed a shift towards exploring the application of acridine derivatives in advanced materials science and photochemistry. The introduction of substituents at the 9 and 10 positions of the acridine ring system was a critical step in tuning the electronic and steric properties of these molecules, leading to the synthesis of compounds like 10-Methyl-9-phenyl-9,10-dihydroacridine. This evolution has been driven by a deeper understanding of structure-property relationships and the development of sophisticated analytical techniques.

Significance of this compound in Contemporary Chemical Science

This compound, often abbreviated as PhAcrH, holds a prominent position in modern chemical research due to its distinct structural features and resulting properties. The presence of a methyl group at the 10-position and a phenyl group at the 9-position imparts a unique combination of electron-donating and steric characteristics. This specific substitution pattern influences the molecule's conformation and its behavior in various chemical processes.

Its significance stems from its role as a versatile building block and a functional molecule in several cutting-edge research areas. It is particularly noted for its application as an organic photohydride, where it can release a hydride ion upon photoexcitation. This property is of great interest in the development of solar energy conversion systems and photoredox catalysis. Furthermore, its derivatives have shown promise as donor materials in thermally activated delayed fluorescence (TADF) systems, which are crucial for the advancement of organic light-emitting diodes (OLEDs).

Overview of Key Research Areas and Methodological Approaches

The investigation of this compound and its analogues spans several key research domains. A primary area of focus is photochemistry and photophysics , where studies explore its excited-state dynamics, including hydride transfer mechanisms and fluorescence properties. Another significant field is materials science , particularly in the context of organic electronics. Here, researchers are interested in its potential as a component in OLEDs, leveraging its electron-donating capabilities. Additionally, its role in photocatalysis is an active area of investigation, with studies focusing on its ability to facilitate various chemical transformations under light irradiation.

To probe the properties and behavior of this compound, a range of sophisticated methodological approaches are employed. Spectroscopic techniques are fundamental, with steady-state and time-resolved UV-vis absorption and fluorescence spectroscopy being used to characterize its photophysical properties and reaction kinetics. Electrochemical methods , such as cyclic voltammetry, are utilized to determine its redox potentials and understand its behavior in electron transfer processes. Computational studies , including density functional theory (DFT) calculations, provide theoretical insights into its electronic structure, molecular orbitals, and reaction mechanisms. Finally, various synthetic methodologies , including modifications of the Bernthsen synthesis and nucleophilic addition reactions, are continuously being refined to produce the parent compound and its derivatives with high yield and purity.

Detailed research findings have elucidated the excited-state behavior of this compound. Upon excitation, it can be oxidized to the corresponding iminium ion, a process that has been studied using techniques like transient absorption spectroscopy. For instance, in a mixture of acetonitrile (B52724) and water, the compound has been shown to undergo oxidation upon excitation, with the solvent being reduced. nih.gov The mechanism of hydride release from the excited state has been a subject of detailed investigation, with evidence pointing towards a stepwise electron/hydrogen-atom transfer process from the triplet excited state. nih.gov

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of the corresponding acridinium (B8443388) salt. For example, 10-methyl-9-phenylacridinium can be reduced using sodium borohydride (B1222165) in ethanol (B145695) to yield the desired dihydroacridine. The synthesis of related 9,9-disubstituted 9,10-dihydroacridines has also been explored, with methods developed to avoid competing elimination reactions that can occur during acid-catalyzed cyclization. nih.gov

The photophysical and electrochemical properties of this compound and its derivatives are central to their applications. Derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been incorporated into materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.com These materials are characterized by a small energy gap between their lowest singlet and triplet excited states, which allows for efficient up-conversion of triplet excitons to singlets, enhancing the efficiency of OLEDs. tandfonline.com The electrochemical properties, such as HOMO and LUMO energy levels, can be determined by cyclic voltammetry and are crucial for designing effective charge-transporting materials in electronic devices. researchgate.net

The following tables provide a summary of key data related to the synthesis and properties of this compound and related compounds.

Table 1: Synthetic Approaches for Dihydroacridines

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Reduction of Acridinium Salt | Sodium Borohydride (NaBH₄) | This compound | |

| Microwave-Assisted Bernthsen Synthesis followed by Grignard Reaction | Diphenylamine, Carboxylic Acid, ZnCl₂, Methyl Iodide, Grignard Reagent | N-Substituted 9,9-dialkyl-9,10-dihydroacridines | nih.gov |

Table 2: Photophysical and Electrochemical Data of Dihydroacridine Derivatives in TADF Applications

| Compound | Donor Moiety | Acceptor Moiety | ΔEST (eV) | PLQY | Application | Reference |

|---|---|---|---|---|---|---|

| DMAC-TRZ | 9,9-dimethyl-9,10-dihydroacridine | Triazine | 0.05 | 0.83 | Green TADF OLEDs | tandfonline.com |

| Ac-HPM | 9,9-dimethyl-9,10-dihydroacridine | Pyrimidine | < 0.20 | ~0.80 | TADF Emitters | tandfonline.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PhAcrH |

| Acridine | - |

| Diphenylamine | - |

| Sodium Borohydride | NaBH₄ |

| 10-methyl-9-phenylacridinium | - |

| 9,9-dimethyl-9,10-dihydroacridine | DMAC |

| 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine | DMAC-TRZ |

| 4,6-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrimidine | Ac-HPM |

Structure

3D Structure

Properties

CAS No. |

56875-26-4 |

|---|---|

Molecular Formula |

C20H17N |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

10-methyl-9-phenyl-9H-acridine |

InChI |

InChI=1S/C20H17N/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,20H,1H3 |

InChI Key |

IMVRUPICRVHSAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Methyl 9 Phenyl 9,10 Dihydroacridine and Its Derivatives

Established Synthetic Routes to 10-Methyl-9-phenyl-9,10-dihydroacridine

The construction of the this compound scaffold has been approached through several reliable synthetic strategies. These foundational methods often involve the reduction of a precursor acridinium (B8443388) salt or the addition of a phenyl group to an acridine (B1665455) derivative.

Sodium Borohydride (B1222165) Reduction Approaches

A common and effective method for the synthesis of 9,10-dihydroacridines involves the reduction of the corresponding acridinium salt. Sodium borohydride (NaBH4) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions. youtube.comrsc.org The precursor, 10-methyl-9-phenylacridinium salt, can be readily prepared and then reduced to the desired 9,10-dihydroacridine (B10567).

The mechanism of reduction involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic C9 position of the acridinium ring system. This nucleophilic attack breaks the aromaticity of the central ring, yielding the dihydroacridine product. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727), which facilitates the workup and isolation of the product.

Grignard Reagent Based Syntheses

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds, and their application in the synthesis of 9-substituted-9,10-dihydroacridines is well-established. wikipedia.org In this approach, a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), is reacted with an appropriate acridine derivative. For the synthesis of this compound, the reaction would typically involve the addition of phenylmagnesium bromide to a 10-methylacridinium (B81027) salt.

The highly nucleophilic carbon of the Grignard reagent attacks the C9 position of the acridinium salt, leading to the formation of the desired 9-phenyl substituted product. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the stability and reactivity of the Grignard reagent. wikipedia.org

Advanced Synthetic Procedures for 9,9-Disubstituted Dihydroacridines

The synthesis of 9,9-disubstituted dihydroacridines presents unique challenges, primarily the potential for competing elimination reactions. nih.gov Researchers have developed advanced procedures to overcome these hurdles and to improve the efficiency of these syntheses.

Strategies to Mitigate Competing Elimination Reactions

A significant challenge in the synthesis of certain 9,9-disubstituted 9,10-dihydroacridines, particularly those involving acid-catalyzed cyclization, is the occurrence of a competing elimination reaction. nih.govresearchgate.netacs.org This side reaction can lead to the formation of undesired olefinic products instead of the target dihydroacridine. nih.gov To address this, improved synthetic procedures have been developed. These often involve careful selection of reagents and reaction conditions to favor the desired cyclization pathway over elimination. For instance, using milder acids or optimizing the reaction temperature and time can significantly reduce the extent of the elimination side reaction.

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions and improving yields. rsc.orgnih.govyoutube.com In the context of dihydroacridine synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. acs.orgmdpi.com This technique has been successfully applied to various steps in the synthesis of acridine derivatives, including the Bernthsen reaction for the preparation of 9-substituted acridines, which are precursors to dihydroacridines. acs.org The use of microwave heating can lead to more efficient and environmentally friendly synthetic routes. nih.gov

Preparation of Acridinium Salts and Related Acridine Derivatives

The synthesis of this compound often begins with the preparation of the corresponding 10-methyl-9-phenylacridinium salt. fishersci.comnih.gov These salts are typically synthesized by the N-alkylation of a 9-phenylacridine (B188086) precursor. For example, reacting 9-phenylacridine with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) yields the 10-methyl-9-phenylacridinium salt.

The synthesis of the 9-phenylacridine precursor itself can be achieved through various methods, including the Bernthsen reaction of diphenylamine (B1679370) with benzoic acid in the presence of a dehydrating agent like zinc chloride. acs.org Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group at the C9 position of an acridine core. The resulting acridinium salts are often isolated as stable crystalline solids with counter-ions such as chloride, perchlorate, or tetrafluoroborate. fishersci.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 10-Methyl-9-phenylacridinium salt | Sodium Borohydride (NaBH4) | This compound | Reduction |

| 10-Methylacridinium salt | Phenylmagnesium Bromide (PhMgBr) | This compound | Grignard Addition |

| Diphenylamine | Propionic acid, ZnCl2 (Microwave) | 9-Ethylacridine (B14139479) | Bernthsen Reaction |

| 9-Ethylacridine | Methyl iodide (Microwave) | 9-Ethyl-10-methylacridinium iodide | N-Alkylation |

| Methyl N-phenylanthranilate | Ethylmagnesium bromide, H2SO4 | 9,9-Diethyl-9,10-dihydroacridine | Grignard followed by cyclization |

Synthesis of Modified this compound Analogs

The preparation of analogs of this compound can be broadly categorized into two main strategies: the synthesis of the acridine or acridinium core followed by the introduction of the desired substituents, and the use of pre-functionalized starting materials in the construction of the heterocyclic system. Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, have become increasingly important in the synthesis of these complex molecules.

A common and established route to N-substituted 9,10-dihydroacridines involves the Bernthsen acridine synthesis. This method, however, can be plagued by side reactions, such as competing elimination, particularly when using acid-catalyzed cyclization. To circumvent these issues, improved procedures have been developed. For instance, the synthesis of N-methyl dihydroacridines can be achieved by first performing the Bernthsen reaction to obtain the acridine, followed by N-methylation to form an acridinium salt. This electrophilic intermediate is then readily attacked by a Grignard reagent to install the desired substituent at the C-9 position. This approach avoids the harsh acidic conditions that can lead to elimination byproducts. wikipedia.org For example, the reaction of 9-ethylacridine with methyl iodide in acetone (B3395972) under microwave irradiation yields the N-methyl acridinium salt, which can then be treated with a Grignard reagent like ethylmagnesium bromide to produce 9,9-diethyl-10-methyl-9,10-dihydroacridine. nih.gov This general strategy can be adapted to produce a variety of 9,9-disubstituted-10-methyl-9,10-dihydroacridines.

Another powerful strategy for the synthesis of the acridine core involves the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of the C-N bond necessary for the construction of the central ring of the acridine system. For example, a palladium-catalyzed amination of bromobenzene (B47551) with various aromatic and heterocyclic amines can be optimized to produce high yields of the desired N-aryl products, which can then be cyclized to form the acridine scaffold. acs.org The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for achieving high conversion rates with a broad range of substrates. acs.org

The Ullmann condensation is another classical method for C-N bond formation that has been adapted for the synthesis of acridine precursors. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern modifications with soluble copper catalysts and various ligands have made this method more versatile. wikipedia.org

The synthesis of 9-aryl-10-methylacridinium salts, which are the direct precursors to the target this compound analogs, is a key step. These salts can be prepared and subsequently reduced to the desired dihydroacridine. The modification of the 9-aryl group can be achieved by using appropriately substituted Grignard reagents in the reaction with the 10-methylacridinium salt.

The following tables summarize some of the key findings and synthetic approaches for preparing modified this compound analogs and related compounds.

Table 1: Synthesis of 9,9-Diethyl-10-methyl-9,10-dihydroacridine

| Step | Reactants | Reagents and Conditions | Product | Ref. |

| 1 | 9-Ethylacridine, Methyl iodide | Acetone, Microwave, 120 °C, 30 min | 9-Ethyl-10-methylacridinium iodide | nih.gov |

| 2 | 9-Ethyl-10-methylacridinium iodide | Ethylmagnesium bromide, Diethyl ether/THF, 0 °C to room temperature | 9,9-Diethyl-10-methyl-9,10-dihydroacridine | nih.gov |

Table 2: Optimized Buchwald-Hartwig Amination for Acridine Precursors

| Amine | Catalyst System | Ligand | Conversion (%) | Ref. |

| Diphenylamine (DPA) | [Pd(allyl)Cl]₂ | [t-Bu₃PH]BF₄ | 96 | acs.org |

| Phenoxazine (PXZ) | [Pd(allyl)Cl]₂ | Multiple ligands | >99 | acs.org |

| Phenothiazine (PTZ) | [Pd(allyl)Cl]₂ | DavePhos, XPhos | 99 | acs.org |

| 9,9-Dimethyl-9,10-dihydroacridine (B1200822) (DMAC) | [Pd(allyl)Cl]₂ | t-BuXPhos, XPhos | 96-98 | acs.org |

Photophysical Properties and Excited State Dynamics of 10 Methyl 9 Phenyl 9,10 Dihydroacridine

Photoinduced Hydride Release Mechanisms

Upon ultraviolet (UV) irradiation, 10-methyl-9-phenyl-9,10-dihydroacridine (PhAcrH) can act as a photohydride donor. acs.org The molecule absorbs a photon, which initiates a sequence of events culminating in the release of a hydride ion (H⁻). This process involves the oxidation of PhAcrH to its corresponding 10-methyl-9-phenylacridinium cation (PhAcr⁺). researchgate.net In studies conducted in an acetonitrile (B52724)/water mixture, the formation of PhAcr⁺ was observed, along with the production of hydrogen gas, indicating the reduction of the solvent.

While PhAcrH demonstrates a stepwise hydride release, there is considerable scientific interest in developing organic photohydrides that operate via a concerted mechanism, where the hydride ion is released in a single step. Such a mechanism could offer greater efficiency and control. To this end, computational methodologies have been developed to evaluate the thermodynamic parameters for hydride ion, hydrogen atom, and electron release from organic hydrides like PhAcrH. researchgate.net These computational models are crucial tools for screening and designing new molecules with an enhanced potential for concerted hydride release, a key goal in the development of advanced solar fuel technologies.

Photochemical Hydroxide (B78521) Ion Release and pOH Jump Phenomena

A hydroxylated analogue, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), exhibits distinct photochemical behavior, acting as a photo-releasable base. nih.govresearchgate.net Upon photoexcitation, this molecule can release a hydroxide ion (OH⁻), causing a rapid increase in the pOH of the solution, a phenomenon known as a "pOH jump". nih.govbgsu.edu This process is driven by the formation of the highly stable and aromatic 10-methyl-9-phenylacridinium cation (Acr⁺). acs.org The resulting charge separation is long-lived, with no significant recombination observed on a 100-microsecond timescale, making AcrOH a promising candidate for applications requiring light-induced changes in basicity. nih.govacs.org

The release of the hydroxide ion from AcrOH proceeds through a heterolytic cleavage of the C-O bond. researchgate.net In this process, both electrons from the bond depart with the hydroxide group, leaving behind the positively charged Acr⁺ cation. Time-resolved spectroscopy studies in protic solvents like methanol (B129727) revealed that this C-O bond scission is a very fast process. nih.govresearchgate.net The lifetime for this heterolytic cleavage was measured and compared for AcrOH and its methoxy (B1213986) derivative, AcrOMe.

| Compound | Solvent | Cleavage Type | Measured Lifetime (τ) |

|---|---|---|---|

| AcrOH (9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine) | Methanol | Heterolytic | 108 ps |

| AcrOMe (9-methoxy-10-methyl-9-phenyl-9,10-dihydroacridine) | Methanol | Heterolytic | 83 ps |

Data sourced from references nih.govbgsu.edu.

The data indicates that the C-OMe bond in the methoxy derivative cleaves faster than the C-OH bond, which is consistent with the lower bond energy of C-OMe compared to C-OH. bgsu.edu This rapid heterolysis generates a stable cation and a hydroxide ion, effectively creating a pOH jump. acs.org

In addition to heterolysis, the possibility of homolytic C-O bond cleavage was also considered. bgsu.edu Homolytic cleavage would involve the symmetrical breaking of the C-O bond, with each fragment retaining one electron, resulting in the formation of a hydroxyl radical (•OH) and an acridinyl radical. bgsu.edu Thermodynamic calculations based on the Förster energy diagram were performed to evaluate the driving forces for both heterolytic and homolytic pathways from the singlet (S₁) and triplet (T₁) excited states.

| Cleavage Pathway | Excited State | Driving Force (ΔG*) | Feasibility |

|---|---|---|---|

| Heterolysis | S₁ | -1.048 eV | Favorable |

| Heterolysis | T₁ | -0.263 eV | Favorable |

| Homolysis | S₁ | -1.513 eV | Favorable |

| Homolysis | T₁ | -0.728 eV | Favorable |

Data sourced from reference bgsu.edu.

Although the calculations indicate that both heterolytic and homolytic cleavage are thermodynamically favorable in the excited state, experimental evidence points towards heterolysis as the productive pathway. bgsu.edu Further DFT calculations suggested that while homolytic cleavage might occur from the triplet state, it would likely lead to a conical intersection between the triplet and ground state surfaces, resulting in the non-productive recovery of the starting AcrOH molecule rather than the release of a hydroxyl radical. bgsu.edu

The choice of solvent has a profound impact on the photochemical outcome for AcrOH. nih.govnih.gov The mechanism of C-O bond cleavage is clearly dictated by the solvent's ability to support ion formation. nih.govresearchgate.net

In protic solvents , such as methanol or water/acetonitrile mixtures, fast heterolytic cleavage is the dominant pathway. nih.govacs.org These solvents can stabilize the resulting ions (Acr⁺ and OH⁻) through hydrogen bonding and high polarity, facilitating the charge separation required for heterolysis. nih.govnih.gov The efficient heterolytic cleavage in protic media leads to the desired pOH jump. nih.gov

In aprotic solvents , such as pure acetonitrile, the photochemical behavior changes dramatically. nih.govbgsu.edu Instead of bond cleavage, the primary process observed is intersystem crossing (ISC) from the excited singlet state to the triplet state. nih.govresearchgate.net The lack of solvent stabilization for the ionic products makes heterolysis energetically unfavorable, allowing the slower ISC process to dominate. nih.gov While the methoxy derivative (AcrOMe) does show some cation formation in aprotic solvents from the singlet state, the hydroxyl derivative (AcrOH) does not. bgsu.edu This demonstrates that the solvent environment is a critical control element, directing the excited-state decay of the molecule between productive heterolytic bond cleavage and non-productive intersystem crossing. nih.govnih.gov

Intersystem Crossing (ISC) and Triplet State Formation

Upon photoexcitation, this compound (PhAcrH) can transition from its singlet excited state (S₁) to a triplet excited state (T₁) through a process known as intersystem crossing (ISC). This process is notably efficient for a molecule that lacks heavy atoms, with an ISC time constant reported to be approximately 1.6 nanoseconds. The relative speed of this transition is attributed to El-Sayed's rule, which favors intersystem crossing between electronic states of different orbital types (e.g., n,π* and π,π*).

The formation of the triplet state is a critical step in the photochemistry of PhAcrH, as the subsequent reactive processes, such as hydride release, originate from this T₁ state. nih.govacs.orgresearchgate.net The triplet state has been identified through transient absorption spectroscopy, exhibiting a characteristic absorption maximum around 550 nm (2.25 eV). This assignment is further supported by time-dependent density functional theory (TD-DFT) calculations, which predict the primary absorption of the T₁ state to be at 2.13 eV. In related donor-acceptor acridinium (B8443388) cations, intersystem crossing from a charge-transfer (CT) state can also lead to the formation of a locally excited triplet state with a quantum yield of 0.38. nih.gov

Excited-State Decay Pathways and Lifetimes

The excited states of this compound have several competing decay pathways. The primary photochemical decay route for the triplet state involves a stepwise electron/hydrogen-atom transfer mechanism. nih.govacs.orgresearchgate.net In this process, the excited PhAcrH molecule is oxidized to the 10-methyl-9-phenylacridinium ion (PhAcr⁺), while a suitable solvent, such as an acetonitrile/water mixture, is reduced. nih.govacs.orgresearchgate.net This pathway is responsible for the compound's function as an organic photohydride. nih.govacs.orgresearchgate.net

Another significant decay pathway, particularly at higher concentrations, is the formation of an excimer, which is an excited-state dimer. This excimer is non-emissive and decays back to the ground monomeric state without undergoing any net photochemical reaction like hydride release.

The lifetimes of the excited states are key parameters in understanding these decay pathways. While the intersystem crossing from S₁ to T₁ occurs in approximately 1.6 ns, the subsequent decay of the triplet state depends on the specific pathway. In the related 9-mesityl-10-methylacridinium (B1239669) cation, the triplet state exhibits a much longer lifetime of about 30 microseconds at room temperature in the absence of oxygen, and this extends to approximately 5 milliseconds in a frozen ethanol (B145695) glass at 77 K. nih.gov

Table 1: Excited-State Properties of this compound and Related Compounds

| Compound | Property | Value | Source |

|---|---|---|---|

| This compound (PhAcrH) | Intersystem Crossing (S₁ → T₁) Lifetime | 1.6 ns | |

| This compound (PhAcrH) | Triplet State (T₁) Absorption Maximum | 550 nm (2.25 eV) | |

| 9-Mesityl-10-methylacridinium cation | Triplet State Formation Quantum Yield | 0.38 | nih.gov |

| 9-Mesityl-10-methylacridinium cation | Triplet Lifetime (Room Temp, no O₂) | ~30 µs | nih.gov |

Exciplex and Excimer Formation in Dihydroacridine Systems

Excited-state complexes, known as excimers (excited dimers) and exciplexes (excited complexes of two different molecules), are common in aromatic systems. github.ioyoutube.com An excimer is formed when an excited molecule associates with a ground-state molecule of the same species. github.ionih.gov This process is dependent on the concentration of the molecule; as concentration increases, the likelihood of an excited monomer encountering a ground-state monomer before it decays increases, leading to enhanced excimer emission. ossila.com Excimer formation results in a new, lower-energy excited state, and its emission is consequently red-shifted compared to the monomer fluorescence. github.ionih.gov

In the case of this compound, studies have confirmed the formation of an excimer. This excimer acts as a non-productive energy sink, as it decays back to the ground state without leading to the desired photochemical hydride release.

An exciplex is formed from the interaction of an excited donor molecule and a ground-state acceptor molecule (or vice-versa). ossila.com This involves a degree of charge transfer between the donor and acceptor components. ossila.com While specific studies on exciplex formation involving this compound as one component are not detailed in the provided context, the principles apply broadly to dihydroacridine systems. The formation of such species can significantly alter the photophysical pathways, potentially opening new radiative or non-radiative decay channels or influencing subsequent chemical reactions. github.io

Influence of Substituents on Photophysical Behavior

The photophysical properties of the dihydroacridine core can be significantly tuned by introducing various substituent groups. rsc.orgrsc.orgnih.gov Attaching electron-donating or electron-withdrawing groups can alter the electronic structure, which in turn affects absorption and emission spectra, quantum yields, and excited-state lifetimes. rsc.orgrsc.org

For instance, in donor-acceptor systems, the nature of the substituent directly impacts the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This tuning is critical for applications like thermally activated delayed fluorescence (TADF), where a small energy gap between the singlet and triplet charge-transfer states is required. mdpi.com Studies on related systems, such as pyridazine (B1198779) derivatives with 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties, have shown that the choice of the donor group influences thermal stability and emission properties, leading to TADF with lifetimes in the nanosecond range. mdpi.com

Furthermore, structural modifications that impart rigidity can enhance photoluminescence quantum yields by reducing non-radiative decay pathways associated with molecular vibrations. The strategic placement of substituents can therefore be used to control the competition between different excited-state decay pathways, such as enhancing radiative emission over non-radiative decay or promoting specific photochemical reactions by modulating the properties of the key excited states. rsc.orgrsc.org

Redox Chemistry and Electron Transfer Processes

Electrochemical Oxidation of 10-Methyl-9-phenyl-9,10-dihydroacridine

The electrochemical behavior of this compound (PhAcrH) is characterized by its ability to undergo oxidation, a process that has been a subject of detailed study. The 9-phenyl-10-methyl-acridan/acridinium (B8443388) (AcPhH/AcPh+) redox couple can be electrochemically cycled between its reduced (AcPhH) and oxidized (AcPh+) forms without significant side reactions. researchgate.net This reversible nature is a key feature of its redox chemistry. The oxidation potential of 9-substituted 9,10-dihydroacridines generally shows a direct relationship with the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

Upon photoirradiation in a mixture of acetonitrile (B52724) and water, PhAcrH undergoes oxidation to produce the corresponding iminium ion and hydrogen gas. Similarly, photocatalytic oxidation of 10-methyl-9,10-dihydroacridine (referred to as AcrH2 in some studies) can be achieved using manganese porphyrins under visible light in an oxygen-saturated solution, yielding 10-methyl-(9,10H)-acridone. acs.org

A central aspect of the oxidation of PhAcrH is the formation of the stable 10-methyl-9-phenylacridinium ion (PhAcr+), which is the oxidized, aromatized form of the molecule. acs.org This conversion is a critical step in both photochemical and electrochemical processes. Upon excitation with UV light, PhAcrH is oxidized to the PhAcr+ iminium ion, with studies showing a yield of 52% for PhAcr+ formation. acs.org

The electrochemical oxidation proceeds through an initial one-electron transfer to form a radical intermediate, the 9-phenyl-10-methyl-acridanyl radical (AcPh•). researchgate.net This radical is then further oxidized in a subsequent step to the stable iminium cation. This process is analogous to the behavior of other dihydroacridines, where electrochemical oxidation leads to the formation of the corresponding aromatic cation. researchgate.net

Cyclic voltammetry studies have identified the 9-phenyl-10-methyl-acridanyl radical (AcPh•) as the primary intermediate in the electrochemical reduction of the PhAcr+ ion. researchgate.net Unlike other acridanyl radicals, AcPh• shows a notable stability and lacks the tendency to dimerize. researchgate.net In aprotic media, this radical can undergo a further reversible one-electron reduction to form the anion AcPh−, which is readily protonated to regenerate the starting PhAcrH. researchgate.net The stability of these intermediates is a crucial factor in the clean electrochemical cycling of the AcPh+/AcPhH redox pair. researchgate.net Computational methods are also employed to evaluate the thermodynamic parameters for hydride, hydrogen atom, and electron release from such organic hydrides. acs.org

| Intermediate Species | Formation Process | Key Characteristics |

| PhAcr+ (Iminium Ion) | Electrochemical or photochemical oxidation of PhAcrH. | Stable, aromatized species. researchgate.net |

| AcPh• (Acridanyl Radical) | First intermediate in the electrochemical reduction of PhAcr+. | Shows no tendency to dimerize. researchgate.net |

| AcPh− (Acridanyl Anion) | Second, reversible one-electron reduction of AcPh• in aprotic media. | Readily protonated to give AcPhH. researchgate.net |

Cleavage of Carbon-Hydrogen vs. Carbon-Carbon Bonds in Radical Cations

The fate of radical cations derived from dihydroacridines is a critical area of study, particularly the competition between the cleavage of carbon-hydrogen (C-H) and carbon-carbon (C-C) or other carbon-heteroatom (C-X) bonds. researchgate.net The electrochemical oxidation of 9-substituted 9,10-dihydroacridines can lead to two primary outcomes: the formation of 9-substituted acridines (implying C-H cleavage at the C-9 position) or the cleavage of the C-X bond at the same position. researchgate.net

The cleavage of inert C-C single bonds is a challenging chemical transformation, and radical-mediated strategies offer a powerful approach to achieve this. nih.govrsc.org In many enzymatic and chemical redox processes, C-C bond cleavage is coupled to an oxidation step. nih.gov This often involves the formation of radical intermediates that can rearrange or collapse, leading to bond scission. nih.gov While the general principles of radical-promoted C-C bond cleavage are well-documented, the specific pathways for the this compound radical cation depend on the reaction conditions and the nature of the substituents.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) describes redox reactions where both an electron and a proton are exchanged, often in a concerted elementary step. nih.govwikipedia.org These mechanisms are fundamental in many areas of chemistry, including organic synthesis and biological energy conversion. nih.govnih.govacs.org PCET pathways can be broadly categorized as either stepwise (electron transfer followed by proton transfer, ETPT, or vice versa, PTET) or concerted (simultaneous transfer of the electron and proton, CPET). wikipedia.orgacs.org

In the context of this compound, the mechanism of hydride transfer has been shown to be a stepwise process involving electron transfer followed by a hydrogen-atom transfer from the triplet excited state. acs.org This avoids the formation of high-energy charged intermediates that would be generated in a purely stepwise ETPT or PTET pathway. acs.org The choice between a concerted and a stepwise mechanism is often dictated by the thermodynamics of the individual steps; a concerted pathway can provide a lower energy route when the intermediates of a stepwise process are energetically unfavorable. wikipedia.org

| PCET Mechanism Type | Description | Relevance to Dihydroacridines |

| Stepwise (ETPT/PTET) | Sequential transfer of an electron and a proton. acs.org | Can involve high-energy intermediates. acs.org |

| Concerted (CPET) | Simultaneous transfer of an electron and a proton in a single kinetic step. wikipedia.org | Avoids high-energy intermediates. acs.org |

| Stepwise (e-/H•) | Stepwise electron transfer followed by hydrogen-atom transfer. | Identified mechanism for hydride release from excited-state PhAcrH. acs.org |

Redox Activity in Donor-Acceptor Systems Incorporating Dihydroacridine Units

Donor-acceptor (D-A) compounds are of significant interest due to their tunable redox and photophysical properties. rsc.org The incorporation of dihydroacridine units as electron donors in such systems profoundly influences their electrochemical behavior. rsc.orgrsc.org Specifically, 9,9-dimethyl-9,10-dihydroacridine (B1200822) has been used as a donor moiety in D-A-D type structures. rsc.org These interactions typically lower the ionization potential (IP) and increase the electron affinity (EA) of the molecule, leading to a narrower electrochemical and optical band gap. rsc.org

Donor-acceptor systems containing 9,9-dimethyl-9,10-dihydroacridine units exhibit electrochemical activity in both oxidation and reduction modes. rsc.org They typically undergo a quasi-reversible one-electron reduction. rsc.org The oxidation behavior can be more complex. In some D-A-D systems, both dihydroacridine donor groups are oxidized at the same potential in a single-step, two-electron process, yielding a spinless dication. rsc.org In other related systems, the oxidation of the dihydroacridine unit leads to the formation of a radical cation, which can then undergo further reactions like dimerization or oligomerization. rsc.orgrsc.org The specific pathway depends on the molecular structure, including the nature of the acceptor and the linking units. rsc.org

Ionization Potentials and Electronic Structures

The electronic properties of this compound, particularly its capacity to undergo one-electron oxidation, are central to its function in electron transfer processes. Research has focused on determining its oxidation potential and characterizing the resulting radical cation, providing a window into its electronic structure.

Research Findings

Studies involving the chemical and electrochemical oxidation of this compound have provided specific data on its ionization and electronic transitions.

One key study investigated the one-electron oxidation of this compound using tris(p-bromophenyl)aminium hexachloroantimonate. This research determined the standard potential for the oxidation of the compound to be 0.89 V versus ferrocene. The oxidation process results in the formation of the corresponding radical cation (PhAcrH•+). This radical cation is a transient species that can subsequently dimerize, forming a C-C bond between the C-9 positions of two molecules. The dimerization constant for this radical cation is notably high, estimated to be greater than 10⁷ M⁻¹. The rate constant for this dimerization is also rapid, estimated to be larger than 10⁸ M⁻¹ s⁻¹.

Upon photoexcitation, this compound can be oxidized to its corresponding iminium ion (PhAcr+). This process is part of a stepwise electron/hydrogen-atom transfer mechanism that occurs from the triplet excited state. Computational studies, specifically time-dependent density functional theory (TD-DFT) calculations, have been employed to further elucidate the electronic structure of the excited state. These calculations have determined the maximum absorption of the first triplet excited state (T₁) to be at 2.13 eV. This computed value is in close agreement with experimental observations.

The table below summarizes key experimental and computational data related to the ionization and electronic structure of this compound.

| Parameter | Value | Method |

| Standard Oxidation Potential (E°) | 0.89 V (vs ferrocene) | Cyclic Voltammetry |

| T₁ Absorption Maximum (Computed) | 2.13 eV | TD-DFT |

Reaction Mechanisms and Chemical Transformations

Photocatalytic Oxidation Mechanisms

The photocatalytic oxidation of 10-Methyl-9-phenyl-9,10-dihydroacridine (referred to as AcrH₂) involves its conversion to 10-methyl-(9,10H)-acridone (Acr=O) in the presence of molecular oxygen, a process energized by visible light and facilitated by specific catalysts.

The photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine with dioxygen (O₂) results in the formation of 10-methyl-(9,10H)-acridone as the sole oxidation product. nih.gov This reaction is conducted in an oxygen-saturated solution, typically benzonitrile (B105546), under visible light irradiation (λ > 480 nm). nih.gov The process is a green and sustainable method for organic transformation, utilizing molecular oxygen as an inexpensive and environmentally benign oxidant. nih.gov The reaction does not proceed in the absence of either light or oxygen, confirming its photocatalytic nature. nih.gov The concentration of the resulting 10-methyl-(9,10H)-acridone increases linearly with the photoirradiation time. nih.gov

Manganese(III) porphyrins [(P)MnIII] serve as highly effective photocatalysts in the oxygenation of 10-methyl-9,10-dihydroacridine. nih.gov Two specific examples are 5,10,15,20-tetrakis-(2,4,6-trimethylphenyl)porphinatomanganese(III) hydroxide (B78521) [(TMP)MnIII(OH)] and 5,10,15,20-tetrakis(pentafluorophenyl)porphyrinatomanganese(III) acetate (B1210297) [(TPFPP)MnIII(CH3COO)]. acs.org

The photocatalytic mechanism commences with the photoexcitation of the Mn(III) porphyrin under visible light, leading to the formation of an excited state. mdpi.com Femtosecond transient absorption measurements indicate an intersystem crossing from a tripquintet excited state to a tripseptet excited state. acs.orgmdpi.com This excited state reacts with molecular oxygen to produce a putative Mn(IV) superoxo complex [(P)MnIV(O₂•−)]. acs.orgmdpi.com

Following the HAT, a rapid reductive O–O bond cleavage occurs within the reaction cage, yielding a high-valent manganese(V)-oxo complex [(P)MnV(O)] and 9-hydroxy-10-methyl-9,10-dihydroacridine [AcrH(OH)]. acs.org Subsequently, the highly reactive (P)MnV(O) species readily oxidizes AcrH(OH) to the final product, 10-methyl-(9,10H)-acridone (Acr=O), which regenerates the Mn(III) porphyrin catalyst for the next cycle. acs.org

The efficiency of these catalysts is demonstrated by their turnover numbers, which quantify how many substrate molecules are converted per catalyst molecule.

Table 1: Photocatalytic Performance of Manganese Porphyrins

| Catalyst | Turnover Number (at 5h) | Quantum Yield (%) |

| (TMP)MnIII(OH) | 17 | 0.14 |

| (TPFPP)MnIII(CH3COO) | 6 | Not Reported |

| Data sourced from The Journal of Physical Chemistry A. nih.govacs.org |

The Deuterium (B1214612) Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a C-H bond is broken in the rate-determining step. In the photocatalytic oxidation of 10-methyl-9,10-dihydroacridine, significant KIEs are observed when the hydrogen at the 9-position is replaced with deuterium (AcrD₂). nih.gov

The observation of large KIE values provides strong evidence that the hydrogen-atom transfer from the dihydroacridine is a critical component of the slowest step in the photocatalytic cycle. nih.govacs.org The magnitude of the KIE can also be influenced by the specific manganese porphyrin catalyst used.

Table 2: Deuterium Kinetic Isotope Effects in Photocatalysis

| Catalyst | KIE (kH/kD) |

| (TMP)MnIII(OH) | 22 |

| (TPFPP)MnIII(CH3COO) | 6 |

| Data sourced from The Journal of Physical Chemistry A and PubMed. nih.govacs.org |

Electrochemiluminescence (ECL) Mechanisms

Electrochemiluminescence (ECL) is the process whereby species generated at electrodes undergo electron-transfer reactions to form excited states that emit light. nih.gov For acridine (B1665455) derivatives, this process typically involves the electrochemical generation of a radical cation, which then reacts to produce an excited acridone (B373769) molecule.

The ECL process for this compound is initiated by its electrochemical oxidation at an electrode surface to form the corresponding radical cation. Upon excitation, this compound can be oxidized to the 10-methyl-9-phenylacridinium ion (PhAcr⁺).

Two primary pathways exist for generating the light-emitting excited state from this electrochemically generated radical: the annihilation pathway and the co-reactant pathway. nih.gov

Annihilation Pathway: In this mechanism, the electrogenerated radical cation reacts with an electrogenerated radical anion of the same or another species. This high-energy electron transfer reaction produces an excited state of one of the molecules.

Co-reactant Pathway: This is a more common and efficient pathway for many systems. The electrogenerated radical cation reacts with a co-reactant (often added to the solution in excess) to produce the excited state. For acridine compounds, common co-reactants include superoxide (B77818) radicals (O₂•−) or hydrogen peroxide (H₂O₂). nih.gov The reaction of the acridine radical cation with the co-reactant leads to a series of chemical steps that ultimately form the light-emitting species. In the case of lucigenin (B191737), a related acridine compound, chemiluminescence arises from the coupling reaction between a one-electron reduced form of lucigenin and a superoxide ion. nih.gov

The final light-emitting species (emitter) in the ECL of this compound is the electronically excited state of 10-methyl-9-acridone. mdpi.com

The formation of a high-energy, unstable intermediate is crucial for channeling chemical energy into light emission. In the ECL of acridine derivatives, this intermediate is a four-membered ring structure known as a dioxetane or dioxetanone. nih.govmdpi.com

The proposed mechanism, based on studies of related acridinium (B8443388) compounds, involves the following steps:

The electrochemically generated radical cation of this compound reacts with a nucleophilic co-reactant, such as a hydroperoxide anion (OOH⁻) or a superoxide radical anion (O₂•−). nih.govmdpi.com

This reaction leads to the formation of a peroxide intermediate.

The peroxide intermediate undergoes an intramolecular cyclization, expelling a leaving group and forming a highly strained four-membered dioxetane ring attached to the acridine core. mdpi.com

The electronically excited 10-methyl-9-acridone then relaxes to its ground state, emitting a photon of light, which is observed as ECL. mdpi.com

This pathway via a dioxetane intermediate is a well-established mechanism for the chemiluminescence of many organic compounds, including acridinium esters used in analytical applications. mdpi.com

Chemiluminescence Quantum Yields and Efficiencies

The oxidized form of this compound, specifically acridinium esters, are renowned for their high chemiluminescence quantum yields, which can reach up to 7% in aqueous solutions. nih.govresearchgate.net This efficiency makes them highly sensitive labels in various analytical applications, with detection limits in the attomole range. researchgate.netmaterwin.com The quantum yield (ΦCL) is a product of the chemical excitation quantum yield (ΦCE) and the fluorescence quantum yield (ΦF) of the excited product, which in this case is N-methylacridone. cardiff.ac.uk

Several structural and environmental factors significantly influence the chemiluminescence efficiency:

Substituents on the Acridinium Ring: The introduction of electron-donating groups at the C-2 and/or C-7 positions of the acridine ring has been shown to increase the light output. materwin.com For instance, methoxy (B1213986) groups at these positions enhance the quantum yield. materwin.com

Leaving Group: The nature of the leaving group at the C-9 position affects both the kinetics and the efficiency of the emission. Phenyl esters are noted to be significantly more luminescent than simple alkyl esters. materwin.com

pH of the Medium: The chemiluminescence of acridinium esters is highly pH-dependent. The optimal light emission is typically achieved in alkaline conditions, with some derivatives showing maximum efficiency at a pH of around 12. mdpi.com However, at very high pH levels, a competing non-chemiluminescent reaction can occur, leading to the formation of a pseudobase and diminishing the light output. cardiff.ac.uknih.gov

Solvent and Surfactants: The reaction environment plays a crucial role. While often used in aqueous buffers, the efficiency of acridinium ester chemiluminescence can be higher in non-polar organic solvents like dimethyl sulfoxide (B87167) or acetonitrile (B52724). iastate.edu The presence of surfactants, such as cetyltrimethylammonium bromide, can also significantly enhance the light intensity, particularly for derivatives with electron-withdrawing groups on the phenyl leaving group. nih.gov

The relative quantum yields of various acridinium ester derivatives have been studied to understand the impact of substitution on light emission. The data below is presented relative to NSP-DMAE carboxylic acid, which is assigned a reference value of 1.0. materwin.com

| Compound | Relative Quantum Yield | Emission Wavelength Maximum (nm) |

|---|---|---|

| NSP-DMAE | 1.0 | 426 |

| NSP-4-OMe-DMAE | 1.0 | 426 |

| NSP-3-OMe-DMAE | 1.3 | 426 |

| NSP-2-OMe-DMAE | 1.6 | 430 |

| NSP-2,7-(OMe)2-DMAE | 2.9 | 484 |

| NSP-2,4,7-(OMe)3-DMAE | 1.6 | 484 |

Oxidative Cleavage Reactions

The 9,10-dihydroacridine (B10567) ring system is susceptible to oxidative cleavage, particularly at the C-9 position, which can lead to the formation of different products depending on the reaction conditions and the specific derivative.

Peroxide-Mediated Oxidations

Peroxides, especially hydrogen peroxide (H₂O₂), are key reagents in the oxidation of acridine derivatives. The most prominent example is the chemiluminescent reaction of acridinium esters, which is triggered by alkaline hydrogen peroxide. rsc.org The mechanism involves the nucleophilic attack of a hydroperoxide anion (HOO⁻) on the electron-deficient C-9 carbon of the acridinium ring. acs.org This addition forms a transient, unstable peroxy-intermediate. acs.org This intermediate subsequently cyclizes to form a high-energy 1,2-dioxetanone intermediate. cardiff.ac.uk The decomposition of this dioxetanone results in the cleavage of the ester group and the formation of an electronically excited N-methylacridone molecule, which releases a photon upon relaxation to its ground state. cardiff.ac.ukacs.org

In a different type of peroxide-mediated oxidation, the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine can be achieved using O₂ in the presence of a manganese porphyrin catalyst. acs.org The proposed mechanism involves the formation of a putative superoxo complex, followed by hydrogen-atom transfer from the dihydroacridine. acs.org This leads to the formation of 9-hydroxy-10-methyl-9,10-dihydroacridine as an intermediate, which is then further oxidized to yield 10-methyl-(9,10H)-acridone (N-methylacridone), the final product of this oxidative C-C bond cleavage at the 9-position. acs.org

Formation of Aroyl-hydroxytriphenylamines

A specific and notable oxidative cleavage reaction of 9,10-dihydroacridine derivatives leads to the formation of 2'-aroyl-2-hydroxytriphenylamines. This transformation has been established as a synthetic route using 9-aryl-9-hydroxy-10-phenyl-9,10-dihydroacridines as starting materials. journals.co.za

The reaction is carried out by treating the dihydroacridinol derivative with hydrogen peroxide in the presence of an acid, such as acetic acid. journals.co.za The proposed mechanism involves the acid-catalyzed formation of an acridinium cation, which then reacts with hydrogen peroxide to form a hydroperoxide intermediate at the C-9 position. This intermediate is unstable and undergoes a rearrangement involving the cleavage of the C-9 to C-11a bond (one of the bonds of the central ring), ultimately yielding the 2'-aroyl-2-hydroxytriphenylamine product. journals.co.za For example, the oxidation of 9,10-diphenyl-9-hydroxy-9,10-dihydroacridine with hydrogen peroxide in acetic acid results in a rearrangement to form 2'-benzoyl-2-hydroxytriphenylamine. journals.co.za This reaction provides a synthetically useful method for accessing these multifunctional triphenylamine (B166846) derivatives. journals.co.za

General Chemical Reactivity of the Dihydroacridine Ring

The chemical reactivity of the this compound framework is dominated by the properties of the central dihydro-ring, which is not aromatic. This central ring contains two key reactive sites: the nitrogen atom at position 10 and the sp³-hybridized carbon atom at position 9.

Oxidation and Reduction Reactions of the Acridine Framework

The dihydroacridine ring readily undergoes oxidation-reduction reactions.

Oxidation: 10-Methyl-9,10-dihydroacridine can be oxidized to the corresponding 10-methyl-9-phenylacridinium cation. This oxidation can proceed in a stepwise manner. Reaction with strong one-electron oxidizing agents, such as Ce(IV) or IrCl₆²⁻, initially produces a dihydroacridine radical cation (AcrH₂•⁺). iastate.edu This is followed by the loss of a proton and subsequent rapid oxidation of the resulting acridinyl radical (AcrH•) to the stable, aromatic acridinium cation (AcrH⁺). iastate.edu The electrochemical oxidation of 9-substituted 9,10-dihydroacridines can also result in aromatization to the corresponding acridine derivative. researchgate.net

Reduction: The reverse reaction, the reduction of the acridinium cation to the dihydroacridine, is also a fundamental transformation. Acridinium salts can be reduced to their 9,10-dihydro derivatives using reducing agents such as sodium borohydride (B1222165). researchgate.net For instance, the synthesis of 9,9-disubstituted 9,10-dihydroacridines can be achieved by reacting an N-methylated acridinium salt with a Grignard reagent, which involves nucleophilic addition at the C-9 position followed by reduction. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The substitution reactions of the this compound system are dictated by the electronic nature of its constituent rings.

Electrophilic Substitution: Due to the non-aromatic nature of the central ring and the presence of the electron-donating nitrogen atom, the dihydroacridine system's reactivity towards electrophiles is not analogous to typical aromatic compounds like benzene (B151609). The fused benzene rings are somewhat deactivated. Classical electrophilic aromatic substitution on the peripheral benzene rings is not a commonly reported reaction pathway, as reactivity is dominated by oxidation of the central ring.

Nucleophilic Substitution: The reactivity towards nucleophiles is primarily centered on the oxidized acridinium form rather than the dihydroacridine itself. The 10-methyl-9-phenylacridinium cation is highly electrophilic, particularly at the C-9 position. It readily undergoes nucleophilic attack at this position. acs.org This reaction is fundamental to its chemiluminescence (attack by HOO⁻) and is also exploited in synthesis, for example, in the reaction with Grignard reagents to add substituents at the C-9 position. nih.gov While nucleophilic aromatic substitution can occur on pyridine (B92270) rings, for the dihydroacridine system, the key nucleophilic interaction is the addition to the C-9 carbon of the corresponding acridinium cation, which leads to the formation of the dihydroacridine derivative. researchgate.netnih.gov

Computational and Theoretical Investigations of 10 Methyl 9 Phenyl 9,10 Dihydroacridine

Density Functional Theory (DFT) Applications

DFT has been instrumental in understanding the fundamental characteristics of PhAcrH, from its ground-state geometry to its excited-state reactivity.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For PhAcrH, these calculations help in understanding its structural features which are crucial for its chemical behavior. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. These calculations are foundational for predicting how the molecule will interact with light and other chemical species.

A key area of investigation for PhAcrH is its behavior upon absorption of light, which promotes the molecule to an excited state. DFT-based methods are employed to predict the properties of these excited states. For instance, calculations can determine the energy difference between the ground and excited states, which corresponds to the wavelength of light the molecule absorbs.

One significant finding from computational studies is the nature of the triplet excited state (T1) of PhAcrH. Time-dependent DFT calculations have been used to predict the absorption spectrum of this transient species. The computed maximum absorption of the T1 state was found to be in close agreement with experimental observations, providing strong evidence for its formation. These calculations support the assignment of an experimentally observed intermediate to the T1 state of PhAcrH.

Time-Dependent DFT (TD-DFT) and Tamm-Dancoff Approximation (TDA)

To specifically probe the excited states of molecules like PhAcrH, a variant of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is often utilized. diva-portal.org TD-DFT is a powerful method for calculating electronic excitation energies and transition properties. researchgate.netbenasque.org

In many TD-DFT calculations, the Tamm-Dancoff Approximation (TDA) is applied. diva-portal.orgnih.gov The TDA simplifies the calculations by neglecting certain electronic interactions, which can make the computation more efficient. diva-portal.orgnih.gov While this is an approximation, it often yields results that are in good agreement with experimental data and more rigorous theoretical methods, especially for properties like excitation energies. diva-portal.orgnih.gov The application of TD-DFT with the TDA has been crucial in confirming the assignment of the triplet excited state of PhAcrH and understanding its subsequent reactivity.

Evaluation of Thermodynamic Parameters for Transfer Reactions

A major focus of the research on PhAcrH is its ability to act as a photohydride, meaning it can release a hydride ion (H⁻) upon photoexcitation. nih.gov Computational methods are vital for evaluating the thermodynamic feasibility of this and related processes. By calculating the free energy changes (ΔG°) for various transfer reactions, researchers can predict which pathways are most likely to occur.

The primary function of a hydride donor is its ability to release a hydride ion. The thermodynamics of this process for PhAcrH can be computationally evaluated to determine its hydricity, which is a measure of its hydride-donating ability. acs.org These calculations are essential for designing more efficient organic photohydrides. nih.gov

For PhAcrH, computational studies have shown that the excited-state hydride release proceeds through a stepwise electron/hydrogen-atom transfer mechanism. researchgate.net The thermodynamic driving forces for these individual steps can be calculated and compared to experimental results, providing a comprehensive understanding of the reaction mechanism.

Interactive Data Table: Calculated Thermodynamic Parameters for Transfer Reactions of 10-Methyl-9-phenyl-9,10-dihydroacridine

This table would typically be populated with specific energy values in units like kcal/mol or eV, derived from computational studies. The exact values would depend on the level of theory and solvent model used in the calculations.

| Transfer Reaction | Thermodynamic Parameter | Calculated Value |

| Hydride Ion Release | ΔG°(H⁻) | Data not available in search results |

| Hydrogen Atom Release | ΔG°(H•) | Data not available in search results |

| Electron Release | ΔG°(e⁻) | Data not available in search results |

Modeling of Reaction Pathways and Transition States

Computational modeling has been instrumental in elucidating the reaction pathways of this compound (PhAcrH), particularly in the context of its photochemical reactivity. Theoretical studies have focused on understanding the mechanism of hydride release from this molecule upon photoexcitation.

Research has shown that the release of a hydride ion (H⁻) from PhAcrH in its excited state does not occur in a single, concerted step. Instead, computational models support a stepwise mechanism involving an initial electron transfer followed by a hydrogen-atom transfer. researchgate.net Upon photoexcitation, PhAcrH is promoted to an excited state, from which it can undergo oxidation to form the corresponding 10-methyl-9-phenylacridinium cation (PhAcr⁺). researchgate.net

The modeling of these reaction pathways often employs density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. For instance, the wB97X-D functional has been utilized for thermochemical calculations related to PhAcrH. researchgate.net These computational approaches allow for the investigation of various electronic states, including the ground state (S₀), the first singlet excited state (S₁), and the first triplet excited state (T₁).

Studies on the related compound, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, have provided further insights into the potential reaction pathways. These investigations have highlighted the role of intersystem crossing (ISC) processes, where the molecule transitions from a singlet excited state to a triplet excited state. rsc.org Furthermore, the concept of a conical intersection between the ground state (S₀) and the triplet state (T₁) surfaces has been proposed to explain the reaction dynamics and the ultimate recovery of the ground state molecule in certain pathways. rsc.org

While the general mechanisms have been outlined, detailed data on the specific energies of the transition states for the hydride transfer from this compound were not available in the searched resources. However, the Gibbs free energy change for the excited-state release of a hydride ion from PhAcrH has been evaluated to be -13.7 kcal/mol. researchgate.net

Table 1: Key Computational Findings for Reaction Pathways of this compound

| Aspect of Reaction Pathway | Finding | Computational Method(s) |

|---|---|---|

| Hydride Release Mechanism | Stepwise electron/hydrogen-atom transfer | DFT, TD-DFT |

| Key Intermediate | 10-methyl-9-phenylacridinium cation (PhAcr⁺) | DFT |

| Excited State Dynamics | Intersystem crossing from singlet to triplet states | TD-DFT |

| Deactivation Pathway | Potential for conical intersection between T₁ and S₀ states | DFT |

Solvation Free Energy Calculations (e.g., CPCM model)

The influence of the solvent environment on the reactivity and stability of this compound and its derivatives is a critical aspect of its computational investigation. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used method to calculate solvation free energies, providing insight into how the solvent stabilizes or destabilizes different species involved in a reaction. researchgate.net

For this compound, solvation free energy calculations have been performed using the CPCM model to understand the thermodynamics of hydride, hydrogen atom, and electron release in solution. researchgate.net These calculations are essential for accurately predicting reaction energies and potentials in a solvent medium, as opposed to the gas phase.

While the CPCM model has been explicitly mentioned as the method used for these calculations on PhAcrH, a detailed table of the specific solvation free energies for this compound and its various associated species (such as its radical cation and the acridinium (B8443388) cation) was not available in the consulted literature. Such data would be valuable for a more granular understanding of the solvent's role in each step of the reaction pathway.

Table 2: Reported Solvation Free Energy Data Relevant to this compound Chemistry

| Species | Solvation Free Energy (kcal/mol) | Solvent | Computational Method |

|---|

Advanced Functional Applications and Materials Science Based on Dihydroacridine Systems

Development of Organic Photohydrides for Solar Fuel Generation

Organic photohydrides are molecules capable of releasing a hydride ion (H⁻) upon absorption of light. This process is of great interest for solar fuel generation, as the released hydride can be used to reduce substrates like protons or carbon dioxide. 10-Methyl-9-phenyl-9,10-dihydroacridine (also referred to as PhAcrH) has been investigated as a promising candidate in this field, inspired by the function of the biological cofactor NADH (the reduced form of nicotinamide-adenine dinucleotide).

Upon photoexcitation, PhAcrH can be oxidized to its corresponding 10-methyl-9-phenylacridinium cation (PhAcr⁺), releasing a hydride. nih.gov This photochemical event is central to its application in solar fuel production, powering the reduction of substrates using light energy. The hydride release from PhAcrH proceeds from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism. nih.gov

A key application of organic photohydrides is the reduction of protons from water to generate hydrogen (H₂) gas, a clean and energy-dense fuel. Research has demonstrated that this compound can drive this reaction photochemically. In studies using a mixture of acetonitrile (B52724) and water, the irradiation of PhAcrH led to its oxidation to the PhAcr⁺ cation and the corresponding reduction of the solvent. nih.gov

Gas chromatography analysis of the reaction's head-space confirmed the formation of hydrogen gas. The study found that upon photoirradiation in an oxygen-free acetonitrile/water mixture (1:1 v/v) at a pH of 0.65, 52% of the initial PhAcrH was converted to the PhAcr⁺ ion. nih.gov However, the quantum yield of hydrogen generation was modest, with a reported yield of 2.5% relative to the initial amount of PhAcrH. nih.gov The low solubility of the compound in purely aqueous solutions presents a challenge for this application.

Table 1: Hydrogen Yield from Photoirradiation of PhAcrH This interactive table summarizes the yield of hydrogen gas detected after photoirradiation of a 0.1 mM solution of this compound in an acetonitrile/water mixture.

| pH of Solution | Hydrogen (H₂) Yield (%) | Cation (PhAcr⁺) Yield (%) |

| 0.65 | 2.5 | 52 |

Data sourced from studies by Yang et al.

The hydride-donating capability of this compound also makes it a relevant compound for the photocatalytic reduction of carbon dioxide (CO₂) into chemical fuels like methanol (B129727) (CH₃OH). While direct photocatalytic reduction of CO₂ by PhAcrH is a complex challenge, related dihydroacridine systems have shown promise. Dihydropyridines and dihydroacridines have been postulated and experimentally verified as competent intermediates in the electrochemical conversion of CO₂ to methanol. scispace.com

Studies using 9,10-dihydroacridine (B10567) as an additive in bulk electrolysis have demonstrated the formation of methanol and formate (B1220265) from CO₂. scispace.com These findings provide experimental evidence for the crucial role of the dihydroacridine structure in mediating CO₂ reduction. scispace.com Given that this compound functions as a photohydride, it holds potential for use in photochemical systems designed to achieve a similar conversion of CO₂ to methanol, effectively storing solar energy in chemical bonds.

Chromophores in Photoinduced pH/pOH Jumps

Photoinduced pH or pOH jumps are powerful techniques used to study fast chemical and biological processes by rapidly changing the acidity of a solution with a pulse of light. The this compound framework is a key structural motif in chromophores developed for this purpose. Specifically, a derivative, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine (AcrOH), has been studied for its ability to release a hydroxide (B78521) ion (OH⁻) upon photoexcitation, causing a pOH jump. nih.govbgsu.edu

Upon UV-light irradiation in protic solvents, AcrOH undergoes a rapid heterolytic cleavage of its carbon-oxygen bond in approximately 108 picoseconds. nih.govbgsu.edu This process generates the highly stable, aromatic 10-methyl-9-phenylacridinium cation (Acr⁺) and a hydroxide ion. nih.gov A critical feature for its application is the long recombination lifetime of the generated ions; no significant signal decay was observed within 100 microseconds, allowing the change in pOH to persist long enough for experimental studies. nih.govbgsu.edu This behavior demonstrates that the dihydroacridine core is an excellent scaffold for creating chromophores for pOH jump experiments. nih.gov

Catalytic Applications

The redox activity of the this compound / 10-methyl-9-phenylacridinium cation pair has been harnessed in various catalytic applications. The system can act as both a source of reducing equivalents (from the dihydroacridine) and as a photocatalyst (in its oxidized acridinium (B8443388) form).

While this compound is not a direct catalyst for water oxidation, it has been used as a substrate in studies of catalytic systems relevant to this process. High-valent manganese-oxo complexes are considered important intermediates in the oxygen-evolving center (OEC) of photosystem II, the biological catalyst for water oxidation. acs.org Researchers have studied the oxidation of this compound using synthetic manganese porphyrin complexes, which are models for these natural systems. acs.org These experiments, which involve the photocatalytic oxidation of the dihydroacridine by dioxygen, provide insight into the mechanisms of manganese-based catalysts that are also being developed for artificial photosynthesis and water oxidation. acs.org

This compound (AcrH₂) itself can serve as a substrate in photocatalytic oxidation reactions, shedding light on the mechanisms of organocatalysis. In one such system, AcrH₂ is oxygenated by molecular oxygen (O₂) in a benzonitrile (B105546) solution under visible light, a reaction photocatalyzed by manganese porphyrins. acs.orgnih.gov The reaction yields 10-methyl-(9,10H)-acridone as the primary product. acs.org

The efficiency of this photocatalytic process was quantified, with detailed research findings highlighting the role of the catalyst and the reaction mechanism. acs.orgnih.gov The proposed mechanism involves an initial photoexcitation of the manganese porphyrin catalyst, which then reacts with O₂. nih.gov This is followed by a rate-determining hydrogen-atom transfer from the dihydroacridine (AcrH₂) to the activated catalyst complex. nih.gov

Table 2: Research Findings on the Photocatalytic Oxidation of this compound This interactive table presents key data from the photocatalytic oxygenation of AcrH₂ by O₂ using manganese porphyrin catalysts.

| Catalyst | Product | Max. Turnover Number | Quantum Yield (%) | Deuterium (B1214612) KIE* |

| (TMP)MnIII(OH) | 10-methyl-(9,10H)-acridone | 17 | 0.14 | 22 |

| (TPFPP)MnIII(CH₃COO) | 10-methyl-(9,10H)-acridone | 6 | Not Reported | 6 |

KIE (Kinetic Isotope Effect) indicates that hydrogen-atom transfer is involved in the rate-determining step. nih.gov Data sourced from studies by Mineishi et al. acs.orgacs.orgnih.gov

Furthermore, the oxidized form, 9-phenyl-10-methylacridinium, has been shown to be a highly efficient and reusable organocatalyst for the aerobic aromatization of Hantzsch 1,4-dihydropyridines under mild, room-temperature conditions, demonstrating a practical catalytic cycle involving the dihydroacridine system. organic-chemistry.org

Luminescent Systems and Labels

The unique electronic and structural characteristics of the this compound scaffold make it a compound of significant interest in the development of advanced luminescent systems. Its photophysical properties, particularly its behavior upon excitation, form the basis for its application in chemiluminescent labels and as a core component in novel dye synthesis.

The dihydroacridine core is a well-established framework for creating chemiluminescent compounds. nih.gov For instance, certain acridan phosphate (B84403) derivatives have been engineered to produce a rapid flash of light upon chemical triggering, a property valuable for detection in assays. nih.gov This light emission can be initiated by sequential chemical treatments, enabling the detection of analytes with high sensitivity. nih.gov

Specifically, studies on this compound (PhAcrH) have illuminated its potential as an organic photohydride. Research using steady-state and time-resolved UV/vis absorption spectroscopy has shown that upon excitation, PhAcrH is oxidized to the corresponding 10-methyl-9-phenylacridinium ion (PhAcr+). nih.gov This photochemical process involves the release of a hydride ion. The mechanism for this release from the triplet excited state is a stepwise electron/hydrogen-atom transfer. nih.gov This ability to undergo a distinct photochemical transformation, releasing a hydride upon exposure to light, is a critical feature for its potential use in developing sophisticated chemiluminescent and electrochemiluminescent labeling and detection systems.

The strong electron-donating nature of the dihydroacridine system makes it an excellent building block for donor-acceptor dyes. Research has demonstrated that a closely related compound, 10-methyl-9-methylene-9,10-dihydroacridine, can be used as a coupling component with various arenediazonium ions to synthesize highly bathochromic azo dyes. researchgate.net These dyes exhibit absorption at significantly longer wavelengths (a bathochromic or "red" shift) compared to many conventional azo dyes.

These molecules function as typical donor-acceptor chromophoric systems. researchgate.net The extent of the bathochromic shift is directly related to the electron-withdrawing strength of the substituent on the diazonium component. researchgate.net As the acceptor becomes stronger, the absorption maximum shifts to longer wavelengths. researchgate.net For example, the λmax value in ethanol (B145695) shifts from 561 nm for a dye with a weaker electron-withdrawing group to 650 nm for one with a stronger group. researchgate.net However, introducing an exceptionally strong electron-withdrawing group can lead to a hypsochromic (blue) shift. researchgate.net These arylazo derivatives are also basic and exhibit negative halochromism, meaning protonation causes a shift to a shorter wavelength. researchgate.net The principles of azo dye synthesis involve the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.gov

Table 1: Spectroscopic Properties of Azo Dyes Derived from a Dihydroacridine System

| Arylazo Substituent | λmax (in Ethanol) |

| 4-N,N-dimethylaminophenylazo | 561 nm researchgate.net |

| 2-cyano-4-nitrophenylazo | 650 nm researchgate.net |

| 3,5-dinitro-2-thienylazo | 610 nm researchgate.net |

Potential in Electronic Devices and Organic Light-Emitting Diodes (OLEDs)

The dihydroacridine framework, particularly derivatives like this compound, is a key component in the field of organic electronics. These compounds are especially valued as strong electron-donor units in materials designed for Organic Light-Emitting Diodes (OLEDs). acs.org A significant area of application is in emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.gov

TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving near-100% internal quantum efficiency. This process relies on the efficient upconversion of non-emissive triplet states to emissive singlet states through reverse intersystem crossing (RISC). nih.gov To facilitate efficient RISC, the energy gap between the lowest singlet (S1) and triplet (T1) excited states must be very small.

The use of a donor-acceptor (D-A) molecular architecture is a primary strategy for designing TADF materials. acs.orgresearchgate.net In this design, the dihydroacridine moiety serves as the electron donor (D) and is linked to an electron-acceptor (A) unit. nih.govresearchgate.net This separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor helps to minimize the S1-T1 energy gap.

Derivatives of the closely related 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been successfully incorporated into TADF emitters, demonstrating high thermal stability and the ability to form stable amorphous glasses, which is crucial for fabricating efficient OLEDs. nih.govmdpi.com These materials can be used as the emitting layer in OLEDs, leading to devices with high brightness and efficiency. researchgate.net The specific properties, such as thermal stability and ionization potential, are critical for device performance and longevity. nih.govmdpi.com

Table 2: Properties of a Representative Dihydroacridine-Pyridazine TADF Emitter

| Property | Value |

| 5% Weight Loss Temperature (TGA) | 314 - 336 °C nih.govmdpi.com |

| Glass Transition Temperature (Tg) | 80 °C nih.govmdpi.com |

| Ionization Potential (CV) | 5.38 - 5.42 eV nih.govmdpi.com |

| Emission Range (Toluene) | 534 - 609 nm mdpi.com |

| Delayed Fluorescence Lifetime (Toluene) | 93 - 143 ns mdpi.com |

Spectroscopic and Analytical Characterization Methodologies

Transient Absorption Spectroscopy for Excited-State Dynamics

Transient absorption spectroscopy is a powerful tool for investigating the short-lived excited states of molecules. By employing pulsed laser light, it is possible to monitor the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds.